({[(4-Methylbenzyl)amino]carbonyl}amino)acetic acid
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Overview
Description
({[(4-Methylbenzyl)amino]carbonyl}amino)acetic acid: is a biochemical compound with the molecular formula C11H14N2O3 and a molecular weight of 222.24 g/mol . This compound is utilized in various fields of scientific research, including proteomics and biochemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({[(4-Methylbenzyl)amino]carbonyl}amino)acetic acid typically involves the reaction of 4-methylbenzylamine with glycine in the presence of a coupling agent such as carbodiimide. The reaction conditions often include an organic solvent like dichloromethane and a base such as triethylamine to facilitate the coupling reaction. The product is then purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield of the compound, making it suitable for commercial applications in research and development .
Chemical Reactions Analysis
Types of Reactions
({[(4-Methylbenzyl)amino]carbonyl}amino)acetic acid: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles like alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines or alcohols, and substituted compounds with various functional groups .
Scientific Research Applications
({[(4-Methylbenzyl)amino]carbonyl}amino)acetic acid: has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of ({[(4-Methylbenzyl)amino]carbonyl}amino)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
({[(4-Methylbenzyl)amino]carbonyl}amino)acetic acid: can be compared with other similar compounds such as:
N-[(4-Methylphenyl)methyl]glycine: Similar structure but lacks the carbonyl group.
N-[(4-Methylbenzyl)amino]acetic acid: Similar structure but lacks the carbonyl group in the amino moiety.
N-[(4-Methylbenzyl)carbamoyl]glycine: Similar structure but has a different substitution pattern on the glycine moiety.
The uniqueness of This compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-[(4-methylphenyl)methylcarbamoylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-8-2-4-9(5-3-8)6-12-11(16)13-7-10(14)15/h2-5H,6-7H2,1H3,(H,14,15)(H2,12,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVIGRUODSYLGBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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